Clinical Translation Differentiation: Ralaniten Acetate Is the Only AR-NTD Inhibitor with Human Phase 1/2 Safety and PK Data
Ralaniten acetate (EPI-506) remains the only AR-NTD inhibitor to have completed a phase 1/2 clinical trial, establishing human safety and pharmacokinetic data across 28 patients and 7 dose cohorts (80–3600 mg/day). In direct comparison, next-generation EPI-7386 (masofaniten) entered phase 1/2 trials (NCT04421222) only after EPI-506 was terminated, while EPI-7170 has not advanced beyond preclinical evaluation [1]. The EPI-506 trial (NCT02606123) provides the sole clinical dataset for this mechanistic class: dose-proportional Cmax and AUC, PSA declines of 9–18% at doses ≥640 mg, and maximal tolerated daily dose of 3600 mg with grade 3–4 AEs including anemia, neutropenia, elevated amylase, and AST elevation [2]. For procurement decisions involving translational or clinical research programs, ralaniten acetate offers the only clinically validated reference standard for AR-NTD targeting in humans.
| Evidence Dimension | Clinical development stage and available human data |
|---|---|
| Target Compound Data | Phase 1/2 completed (NCT02606123); n=28 patients; 7 dose cohorts (80–3600 mg/day); PK, safety, and preliminary efficacy data published [3] |
| Comparator Or Baseline | EPI-7386 (masofaniten): Phase 1/2 recruiting (NCT04421222, NCT05075577), no published full clinical dataset. EPI-7170: Preclinical only. EPI-001: Preclinical with unconvincing clinical translation [4]. |
| Quantified Difference | Only compound with completed clinical dataset vs. all comparators (0 completed trials); 28-patient safety database vs. 0 for all other AR-NTD inhibitors |
| Conditions | Human clinical trials in mCRPC patients progressing after enzalutamide and/or abiraterone |
Why This Matters
For translational research programs requiring human-validated PK/PD parameters or clinical safety benchmarks for AR-NTD targeting, ralaniten acetate is the only available reference compound.
- [1] Maurice-Dror C, Le Moigne R, Vaishampayan U, Montgomery RB, Gordon MS, Hong NH, et al. A phase 1 study to assess the safety, pharmacokinetics, and anti-tumor activity of the androgen receptor n-terminal domain inhibitor epi-506 in patients with metastatic castration-resistant prostate cancer. Invest New Drugs. 2022;40(2):322-329. View Source
- [2] Chi KN, et al. J Clin Oncol. 2017;35(15_suppl):5032 (ASCO 2017 abstract). View Source
- [3] Maurice-Dror C, et al. (2022); Chi KN, et al. (2017); ClinicalTrials.gov NCT02606123. View Source
- [4] Table 4, Int J Mol Sci. 2024;25(3):1817. And Le Moigne R, et al. J Clin Oncol. 2020;38(6_suppl):142. View Source
